2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol
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Overview
Description
2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H18BrNO. It is a brominated alcohol derivative of piperidine, a heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol typically involves the bromination of 1-(1-methylpiperidin-4-yl)propan-1-ol. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation: Conducted in acidic or basic media, depending on the oxidizing agent used.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol is not well-documented. as a brominated alcohol, it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpiperidin-4-yl)propan-1-ol: The non-brominated analog of the compound.
2-Bromo-1-(piperidin-4-yl)propan-1-ol: A similar compound with a different substitution pattern on the piperidine ring.
2-Bromo-1-(1-ethylpiperidin-4-yl)propan-1-ol: An analog with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The piperidine ring provides a scaffold for interactions with biological targets, making the compound valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H18BrNO |
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Molecular Weight |
236.15 g/mol |
IUPAC Name |
2-bromo-1-(1-methylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H18BrNO/c1-7(10)9(12)8-3-5-11(2)6-4-8/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
NGOUHEXQWWBAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CCN(CC1)C)O)Br |
Origin of Product |
United States |
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